5-(3-Chlorophenyl)oxazole
Overview
Description
5-(3-Chlorophenyl)oxazole is a chemical compound with the molecular formula C9H6ClNO. It has a molecular weight of 179.60 g/mol . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-(3-Chlorophenyl)oxazole consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The 3-chlorophenyl group is attached to the oxazole ring .Chemical Reactions Analysis
While specific chemical reactions involving 5-(3-Chlorophenyl)oxazole are not detailed in the retrieved data, oxazole derivatives in general have been studied for their various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these activities .Physical And Chemical Properties Analysis
5-(3-Chlorophenyl)oxazole has a molecular weight of 179.60 g/mol . It has a topological polar surface area of 26 Ų and a complexity of 154 . It has one rotatable bond . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Results
Some derivatives have shown promising results as antimicrobial, anticancer, and anti-inflammatory agents. For instance, specific compounds have been identified with significant inhibitory activity against enzymes like lipooxygenase (LOX) and cyclooxygenase-2 (COX-2), which are targets for anti-inflammatory drugs .
Immunology
Results
The activities of these compounds were often comparable or even superior to registered reference drugs. They displayed beneficial features like low toxicity and good bioactivity at low doses. Some compounds showed significant inhibitory activity toward key enzymes involved in immune responses .
Organic Synthesis
Results
This method has enabled the synthesis of a wide range of oxazole derivatives with varying biological activities. The versatility of this approach has been demonstrated in the creation of compounds with potential therapeutic applications .
Neurology
Results
Biochemistry
Results
Material Science
Results
Antimicrobial Activity
Methods of Application
Results: Some oxazole derivatives have shown significant activity against resistant strains of bacteria, offering potential as new antimicrobial agents .
Anticancer Activity
Methods of Application
Results: Derivatives of 5-(3-Chlorophenyl)oxazole have demonstrated promising results in inhibiting the growth of certain types of cancer cells, including breast and colon cancer cells .
Antitubercular Activity
Methods of Application
Results: Some oxazole derivatives have shown potent activity against tuberculosis bacteria, suggesting their potential as novel antitubercular agents .
Anti-inflammatory Activity
Methods of Application
Results: Certain derivatives have exhibited significant reduction in inflammation markers, comparable to standard anti-inflammatory drugs .
Antidiabetic Activity
Methods of Application
Results: Derivatives have shown promise in lowering blood glucose levels and improving insulin sensitivity, indicating their potential use in diabetes management .
Antiobesity Activity
Methods of Application
Results: Some studies have reported that oxazole derivatives can lead to significant weight loss and improved lipid metabolism in obese animal models .
Antioxidant Activity
Methods of Application
Results: Some derivatives have shown high antioxidant activity, suggesting their use in preventing or treating diseases caused by oxidative damage .
Transthyretin Amyloid Fibril Inhibition
Methods of Application
Results: Derivatives such as 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid have been found to possess significant inhibitory activity against TTR amyloid fibrils .
Platelet Aggregation Inhibition
Methods of Application
Results: Compounds containing the oxazole moiety have shown promise as platelet aggregation inhibitors, which could lead to the development of new antithrombotic drugs .
Tyrosine Kinase Inhibition
Methods of Application
Results: Derivatives have been identified that selectively inhibit certain tyrosine kinases, offering potential for targeted cancer therapies .
COX-2 Inhibition
Methods of Application
Results: Some oxazole derivatives have demonstrated effective COX-2 inhibition, which could be beneficial in treating inflammatory conditions .
High-Energy Materials
Methods of Application
Results: Oxazole derivatives have shown potential as high-energy materials for various applications, including in the field of aerospace .
Safety And Hazards
properties
IUPAC Name |
5-(3-chlorophenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVHPUNGYNOCQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370952 | |
Record name | 5-(3-Chlorophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)oxazole | |
CAS RN |
89808-76-4 | |
Record name | 5-(3-Chlorophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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